molecular formula C17H20N2O B13008712 (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone

(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13008712
M. Wt: 268.35 g/mol
InChI Key: BILYXJUERJKNNN-UHFFFAOYSA-N
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Description

(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone is a pyridine-derived methanone featuring a diethylamino group at the 6-position and a methyl group at the 5-position of the pyridine ring, with a phenyl group attached to the carbonyl carbon.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

[6-(diethylamino)-5-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C17H20N2O/c1-4-19(5-2)17-13(3)11-15(12-18-17)16(20)14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3

InChI Key

BILYXJUERJKNNN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 3-acetylpyridine with diethylamine and a suitable phenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone may involve a continuous flow process where the reactants are fed into a reactor equipped with a catalyst bed. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to achieve high yield and purity of the product. The product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the diethylamino group or the phenyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The target compound’s 6-diethylamino and 5-methyl substituents distinguish it from analogs in the evidence. Key comparisons include:

Compound Substituents Synthesis Method Yield Key Properties/Applications
(4-(4-Methoxyphenyl)-2-phenyl-5-(phenylethynyl)pyridin-3-yl)(phenyl)methanone 4-methoxyphenyl, phenylethynyl Sonogashira coupling 60% Enhanced π-conjugation for potential optoelectronic applications
(2,4-diphenyl-5-(p-tolylethynyl)pyridin-3-yl)(phenyl)methanone p-tolylethynyl Pd-catalyzed coupling Not specified Designed for functionalization in spiro-fused derivatives
Imp. A(EP) Oxalate () Diethylaminoethoxy, benzofuran Multi-step alkylation Not specified Pharmaceutical impurity linked to amiodarone analogs
  • Electronic Effects: The diethylamino group is a strong electron donor, increasing electron density on the pyridine ring compared to methoxy (moderate donor) or ethynyl (mild electron-withdrawing) groups. This may enhance nucleophilic aromatic substitution reactivity .
  • Steric Effects: The bulky diethylamino group at the 6-position may hinder reactions at adjacent positions, unlike smaller substituents like methyl or methoxy .

Physicochemical Properties

  • Solubility: Polar substituents like methoxy improve aqueous solubility, whereas diethylamino may favor organic solvents (e.g., ethanol, dioxane) .

Biological Activity

(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone is C17H22N2OC_{17}H_{22}N_2O, and its molecular weight is approximately 286.37 g/mol. The compound features a pyridine ring substituted with a diethylamino group and a phenyl group linked through a carbonyl moiety, contributing to its reactivity and biological profile.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess significant anticancer properties. For instance, related pyridine derivatives have shown selective cytotoxicity towards cancer cell lines while sparing non-cancerous cells .
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone may also exhibit these properties. Specifically, it could inhibit the growth of various pathogenic microorganisms .

The biological activity of (6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanone can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The diethylamino group may enhance binding affinity to certain enzymes involved in cancer cell proliferation or microbial resistance mechanisms.
  • Cellular Uptake : The structural features facilitate better solubility and permeability across cell membranes, enhancing bioavailability and efficacy.

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectivenessReference
AnticancerSignificant cytotoxicity against A549 cells
AntibacterialInhibition of Gram-positive and Gram-negative bacteria
AntifungalModerate activity against common fungal strains

Table 2: Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
(6-(Diethylamino)-5-methylpyridin-3-yl)(phenyl)methanoneDiethylamino and phenyl substituentsAnticancer, Antimicrobial
(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanoneEthoxy group instead of diethylaminoModerate anticancer
(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanoneAmino substitution at position 6Varies by substitution

Case Studies

Recent research has highlighted the anticancer potential of similar compounds. In vitro studies using A549 human lung adenocarcinoma cells showed that certain derivatives exhibited cytotoxicity levels comparable to established chemotherapeutics like cisplatin . Another study explored the antimicrobial effects, demonstrating that structurally similar pyridine derivatives effectively inhibited bacterial growth, emphasizing the importance of substituent variations on biological activity .

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